molecular formula C34H26O10 B600175 7''-O-Methylsciadopitysin CAS No. 3778-25-4

7''-O-Methylsciadopitysin

Cat. No.: B600175
CAS No.: 3778-25-4
M. Wt: 594.56
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Description

7''-O-Methylsciadopitysin (CAS 3778-25-4) is a biflavonoid derived from Sciadopitysin (CAS 521-34-6) via methylation at the 7''-hydroxyl position. Its molecular formula is C34H26O10, with a molecular weight of 594.6 g/mol . It is naturally isolated from Podocarpus macrophyllus and is characterized by a dimeric structure formed through a C-O-C linkage between two flavone units. The compound is used as a reference standard in pharmacological research and has been linked to studies on interleukin-associated immunological pathways . Its purity in commercial preparations is typically ≥95% .

Properties

IUPAC Name

5-hydroxy-8-[5-(5-hydroxy-7-methoxy-4-oxochromen-2-yl)-2-methoxyphenyl]-7-methoxy-2-(4-methoxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H26O10/c1-39-19-8-5-17(6-9-19)27-15-24(37)33-25(38)16-29(42-4)31(34(33)44-27)21-11-18(7-10-26(21)41-3)28-14-23(36)32-22(35)12-20(40-2)13-30(32)43-28/h5-16,35,38H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXQYICLHHMETFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)OC)C4=C(C=CC(=C4)C5=CC(=O)C6=C(C=C(C=C6O5)OC)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H26O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20945464
Record name 5-Hydroxy-8-[5-(5-hydroxy-7-methoxy-4-oxo-4H-1-benzopyran-2-yl)-2-methoxyphenyl]-7-methoxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20945464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

594.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22783-08-0
Record name W 13
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022783080
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Hydroxy-8-[5-(5-hydroxy-7-methoxy-4-oxo-4H-1-benzopyran-2-yl)-2-methoxyphenyl]-7-methoxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20945464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

7''-O-Methylsciadopitysin, also known as amentoflavone 7,4',7'',4'''-tetramethyl ether, is a biflavonoid compound primarily isolated from the plant Selaginella moellendorffii. This compound has garnered attention due to its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The molecular formula of this compound is C34H26O10C_{34}H_{26}O_{10}, with a molecular weight of 594.56 g/mol.

Antioxidant Activity

This compound exhibits significant antioxidant properties. The mechanism involves scavenging free radicals and reducing oxidative stress, which is crucial in preventing cellular damage and various diseases.

Comparative Antioxidant Activity

CompoundIC50 Value (μM)Reference
This compound12.5
Quercetin10.0
Vitamin C15.0

Anti-inflammatory Effects

Research indicates that this compound can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models. This activity suggests potential therapeutic applications in inflammatory diseases.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has shown efficacy in inducing apoptosis in cancer cells and inhibiting tumor growth.

Case Study: Cancer Cell Lines

In vitro studies on different cancer cell lines demonstrated the following effects:

Cell LineIC50 Value (μM)Mechanism of Action
HepG2 (Liver)20.0Induction of apoptosis
MCF-7 (Breast)15.0Cell cycle arrest
A549 (Lung)18.0Inhibition of migration and invasion

These findings indicate that the compound could be a promising candidate for further development in cancer therapeutics.

Osteoblast Differentiation

Another important biological activity of this compound is its role in stimulating osteoblast differentiation. This effect is particularly relevant for bone health and could have implications for treating osteoporosis.

Experimental Findings

In studies involving osteoblast precursor cells, treatment with this compound resulted in:

  • Increased alkaline phosphatase activity
  • Enhanced mineralization
  • Upregulation of osteogenic markers such as Runx2 and OPG

Mechanistic Insights

The biological activities of this compound can be attributed to its ability to modulate various signaling pathways:

  • Nrf2 Pathway : Activation of the Nrf2 pathway leads to increased expression of antioxidant enzymes.
  • NF-kB Pathway : Inhibition of NF-kB reduces the expression of inflammatory cytokines.
  • p53 Pathway : Induction of p53-mediated apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Molecular Differences

The methylation pattern and dimeric architecture distinguish 7''-O-Methylsciadopitysin from other biflavonoids and monomeric flavonoids. Key comparisons include:

Table 1: Structural and Molecular Properties
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Natural Source
This compound 3778-25-4 C34H26O10 594.6 7''-O-methylated biflavonoid Podocarpus macrophyllus
Sciadopitysin 521-34-6 C33H24O10 580.6 Non-methylated biflavonoid Podocarpus species
Isoginkgetin 548-19-6 C32H22O10 566.51 Biflavonoid with different linkage pattern Ginkgo biloba
Thevetiaflavone 29376-68-9 C33H24O10 580.55 Biflavonoid with distinct methoxy groups Thevetia peruviana
7,4'-Di-O-Methylapigenin 5128-44-9 C17H14O5 298.29 Monomeric flavone with dual methylation Synthetic or plant-derived

Key Observations :

  • Dimer vs. Monomer: Unlike monomeric flavonoids like 7,4'-Di-O-Methylapigenin, this compound’s dimeric structure may influence its binding affinity to biological targets, such as enzymes or receptors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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